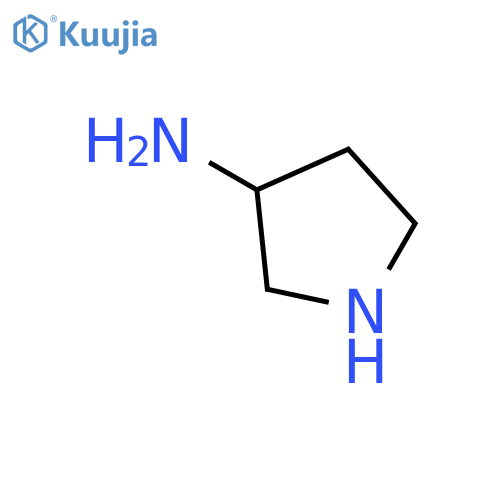

Cas no 128345-57-3 ((3S)-pyrrolidin-3-amine)

(3S)-pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- (S)-Pyrrolidin-3-amine

- (S)-3-Pyrrolidinamine

- (3S)-(-)-3-Aminopyrrolidine

- (S)-(-)-3-Aminopyrrolidine

- (3S)-(-)-Aminopyrrolidine

- (S)-(?)-3-Aminopyrrolidine

- (3S)-pyrrolidin-3-amine

- (S)-3-Aminopyrrolidine

- 3-Pyrrolidinamine,(S)-

- (-)-3-Aminopyrrolidine

- (3S)-3-Aminopyrrolidine

- (3S)-3-Pyrrolidinamine

- (3S)-Aminopyrrolidine

- S-AP

- A44020

- (3S)-PYRROLIDINAMINE

- (R)-3-Aminopyrroline

- 3-(S)-PYRROLIDINEAMINE

- (S)-Pyrrolidine-3-amine

- 3-Pyrrolidinamine, (3S)-

- (R)-(+)-3-Aminopyrrolidine

- PubChem5729

- (S)-3 aminopyrrolidine

- (4s)-4-aminopyrrolidine

- 3-Pyrrolidinamine,(3S)-

- 3-(S)(-)aminopyrrolidine

- 3-(S)(-) aminopyrrolidine

- (S)-(-)-3-Pyrrolidinamine

- (3S)-(-)-3 aminopyrrolidine

- NGX

- DTXSID10364009

- J-005594

- AKOS015854202

- AKOS006238850

- MFCD00143193

- (S)-(-)-3-Aminopyrrolidine, 98%

- J-003397

- A1168

- EN300-217753

- T70189

- NGXSWUFDCSEIOO-BYPYZUCNSA-N

- 128345-57-3

- AS-58203

-

- MDL: MFCD00143193

- インチ: 1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1

- InChIKey: NGXSWUFDCSEIOO-BYPYZUCNSA-N

- ほほえんだ: N1([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N([H])[H]

- BRN: 4290648

計算された属性

- せいみつぶんしりょう: 86.08440

- どういたいしつりょう: 86.084

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 44.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 38

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 黄色または無色の液体

- 密度みつど: 0.967 g/mL at 25 °C(lit.)

- ふってん: 164-165 °C(lit.)

- フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >

- 屈折率: n20/D 1.488(lit.)

- PSA: 38.05000

- LogP: 0.33610

- ようかいせい: 水に溶ける

- じょうきあつ: 9.0±0.2 mmHg at 25°C

- ひせんこうど: -20 º (neat)

- かんど: Air Sensitive & Hygroscopic

- 光学活性: [α]20/D −20°, neat

(3S)-pyrrolidin-3-amine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:2735

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 包装グループ:III

- 危険レベル:8

- 危険レベル:8

- セキュリティ用語:8

- 包装カテゴリ:III

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- 包装等級:III

(3S)-pyrrolidin-3-amine 税関データ

- 税関コード:29339990

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(3S)-pyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S29900-1g |

(S)-Pyrrolidin-3-amine |

128345-57-3 | 1g |

¥778.0 | 2021-09-04 | ||

| abcr | AB135356-25 g |

(3S)-(-)-3-Aminopyrrolidine, 98%; . |

128345-57-3 | 98% | 25 g |

€671.90 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S29900-5g |

(S)-Pyrrolidin-3-amine |

128345-57-3 | 5g |

¥2158.0 | 2021-09-04 | ||

| Chemenu | CM198513-25g |

(S)-3-Aminopyrrolidine |

128345-57-3 | 95% | 25g |

$333 | 2021-08-05 | |

| Chemenu | CM198513-5g |

(S)-3-Aminopyrrolidine |

128345-57-3 | 95% | 5g |

$223 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90600-10G |

(3S)-pyrrolidin-3-amine |

128345-57-3 | 95% | 10g |

¥ 5,141.00 | 2023-03-31 | |

| abcr | AB135356-5 g |

(3S)-(-)-3-Aminopyrrolidine, 98%; . |

128345-57-3 | 98% | 5 g |

€226.80 | 2023-07-20 | |

| Enamine | EN300-217753-2.5g |

(3S)-pyrrolidin-3-amine |

128345-57-3 | 2.5g |

$47.0 | 2023-06-01 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19500-1g |

(S)-(-)-3-Aminopyrrolidine, 99%, ee 99% |

128345-57-3 | ee 99% | 1g |

¥1979.00 | 2023-02-08 | |

| Key Organics Ltd | AS-58203-1G |

(3S)-pyrrolidin-3-amine |

128345-57-3 | >97% | 1g |

£141.00 | 2025-02-08 |

(3S)-pyrrolidin-3-amine 関連文献

-

1. Chiral hybrid manganese(ii) halide clusters with circularly polarized luminescence for X-ray imagingMengzhu Wang,Xiaoming Wang,Bintao Zhang,Feiyang Li,Haixing Meng,Shujuan Liu,Qiang Zhao J. Mater. Chem. C 2023 11 3206

-

Shams Ul Mahmood,Huimin Cheng,Sreedhar R. Tummalapalli,Ramappa Chakrasali,Rammohan R. Yadav Bheemanaboina,Tamara Kreiss,Agnieska Chojnowski,Tyler Eck,John J. Siekierka,David P. Rotella RSC Med. Chem. 2020 11 98

-

Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297

-

Chalothorn Boonlua,Boonsong Ditmangklo,Nisanath Reenabthue,Chaturong Suparpprom,Nattawee Poomsuk,Khatcharin Siriwong,Tirayut Vilaivan RSC Adv. 2014 4 8817

-

Jie Zhou,Ming Ji,Haiping Yao,Ran Cao,Hailong Zhao,Xiaoyu Wang,Xiaoguang Chen,Bailing Xu Org. Biomol. Chem. 2018 16 3189

-

Alexandre Jean,Jér?me Blanchet,Jacques Rouden,Jacques Maddaluno,Micha?l De Paolis Chem. Commun. 2013 49 1651

-

7. Cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)-piperazine-2,5-dione]: preparation and crystal structureColin Howes,Nathaniel W. Alcock,Bernard T. Golding,Richard W. McCabe J. Chem. Soc. Perkin Trans. 1 1983 2287

-

Akiyoshi Hirayama,Masaru Tomita,Tomoyoshi Soga Analyst 2012 137 5026

-

Youyu Xie,Jiguo Wang,Lin Yang,Wei Wang,Qinghai Liu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2022 12 2162

-

Boonsong Ditmangklo,Jaru Taechalertpaisarn,Khatcharin Siriwong,Tirayut Vilaivan Org. Biomol. Chem. 2019 17 9712

(3S)-pyrrolidin-3-amineに関する追加情報

Comprehensive Overview of (3S)-Pyrrolidin-3-amine (CAS No. 128345-57-3)

(3S)-Pyrrolidin-3-amine (CAS No. 128345-57-3) is a chiral amine compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (3S)-aminopyrrolidine, is a key building block in the synthesis of various biologically active molecules and pharmaceuticals. Its unique chiral structure and versatile reactivity make it an essential intermediate in the development of novel therapeutics.

The chemical structure of (3S)-pyrrolidin-3-amine consists of a five-membered pyrrolidine ring with an amino group attached to the third carbon atom, which is in the S configuration. This configuration imparts specific stereochemical properties that are crucial for its biological activity and reactivity in synthetic transformations. The compound is typically synthesized through asymmetric catalytic processes or via chiral resolution techniques, ensuring high enantiomeric purity.

Recent advancements in the synthesis of (3S)-pyrrolidin-3-amine have focused on improving yield and enantioselectivity. For instance, a study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation method using a ruthenium catalyst, achieving over 99% enantiomeric excess (ee). This method has significantly reduced the cost and environmental impact associated with traditional synthesis routes.

In the realm of medicinal chemistry, (3S)-pyrrolidin-3-amine has been extensively studied for its potential applications in drug discovery. One notable area of research involves its use as a scaffold for developing centrally acting agents, particularly those targeting neurological disorders. A recent study in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of (3S)-pyrrolidin-3-amine derivatives as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme involved in Parkinson's disease. These derivatives exhibited excellent selectivity and potency, making them promising candidates for further clinical development.

Beyond neurological applications, (3S)-pyrrolidin-3-amine has also shown promise in the development of anti-cancer agents. Researchers at the National Cancer Institute have explored its use as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs), which are often dysregulated in cancer cells. One such derivative, named PPI-Inhibitor X, demonstrated significant anti-proliferative effects in vitro and is currently undergoing preclinical evaluation.

The pharmacokinetic properties of (3S)-pyrrolidin-3-amine and its derivatives are another area of active research. Studies have shown that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for their therapeutic efficacy. For example, a study published in Pharmaceutical Research evaluated the oral bioavailability and plasma stability of several (3S)-pyrrolidin-3-amine derivatives, demonstrating their suitability for oral administration.

From a safety perspective, extensive toxicological studies have been conducted to ensure the safe use of (3S)-pyrrolidin-3-amine and its derivatives in pharmaceutical applications. These studies have generally shown low toxicity at therapeutic doses, although careful monitoring is recommended during clinical trials to ensure patient safety.

In conclusion, (3S)-pyrrolidin-3-amine (CAS No. 128345-57-3) is a versatile and valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chiral structure and broad range of biological activities make it an attractive candidate for the development of novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in the field.

128345-57-3 ((3S)-pyrrolidin-3-amine) 関連製品

- 1228458-66-9(N-Cyclopropylpyrrolidin-3-amine)

- 116183-82-5((3R)-pyrrolidin-3-amine)

- 1289387-70-7(N-Isopropylpyrrolidin-3-amine)

- 83030-08-4(3-(Methylamino)pyrrolidine)

- 457097-75-5((3R)-1-Methylpyrrolidin-3-amine)

- 111390-22-8(3-(Ethylamino)pyrrolidine)

- 79286-79-6(pyrrolidin-3-amine)

- 1932492-26-6((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)

- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)

- 496056-53-2(4-(m-tolylmethyl)piperidine)